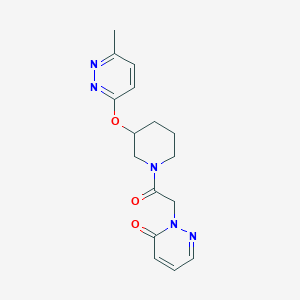

2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

2-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a piperidinyloxyethyl linker. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The structural uniqueness of this compound lies in its 6-methylpyridazinyloxy substituent on the piperidine ring, which may enhance binding affinity to biological targets compared to simpler analogs.

Properties

IUPAC Name |

2-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-12-6-7-14(19-18-12)24-13-4-3-9-20(10-13)16(23)11-21-15(22)5-2-8-17-21/h2,5-8,13H,3-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUFVUFFYAYEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step procedures. Starting with 6-methylpyridazine, which undergoes substitution reactions to introduce the piperidine and pyridazinone groups. Optimized reaction conditions such as temperature, solvents, and catalysts are vital for the successful formation of the compound.

Industrial Production Methods

For industrial-scale production, standard procedures often include batch synthesis in reactors, where precise control of reaction parameters ensures high yield and purity. Commonly used methods involve robust purification techniques like crystallization and chromatography to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

The compound is known to participate in a variety of chemical reactions, including but not limited to:

Oxidation: : Introduction of oxygen functionalities.

Reduction: : Gain of hydrogen atoms or loss of oxygen atoms.

Substitution: : Replacement of one group with another in the molecule.

Common Reagents and Conditions

Typical reagents involved include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction pathways and products formed.

Major Products

The major products of these reactions often retain the core pyridazinone structure while gaining new functional groups that enhance the compound’s properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

Biology

The compound's interactions with biological molecules make it a subject of interest in biochemical research, where it can be used to probe enzyme activities or to understand metabolic pathways.

Medicine

In medicinal chemistry, the compound shows promise as a lead compound for developing new drugs, particularly for diseases where modulation of specific biological pathways is required.

Industry

The compound's unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects typically involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, which the compound can bind to or modify, thereby influencing the biological pathways they regulate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Findings from Research

Substituent Position and Activity : Chlorine at position 5 (e.g., 5-chloro-6-phenyl derivatives) enhances antimicrobial activity, while aryl groups at position 6 (e.g., phenyl, chlorophenyl) improve anti-inflammatory effects .

Linker Modifications : The oxoethyl linker in the target compound and analogs (e.g., ) facilitates interactions with enzymes or receptors, but replacing piperidine with piperazine (as in ) may alter binding kinetics due to differences in basicity and conformational flexibility .

Solubility Trends: 6-Phenyl-pyridazin-3(2H)-one exhibits moderate solubility in ethanol (15.2 mg/mL) and DMSO (22.4 mg/mL) , whereas chlorinated or methylated analogs (e.g., ) show reduced aqueous solubility due to increased hydrophobicity.

Mechanistic Insights

- Piperidine-based derivatives (e.g., target compound, ) generally exhibit better blood-brain barrier penetration than piperazine-containing analogs, making them candidates for central nervous system-targeted therapies .

Biological Activity

The compound 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Preparation of 6-methylpyridazine : This is achieved through controlled reactions starting from appropriate precursors.

- Formation of the piperidine intermediate : The piperidine ring is synthesized separately and functionalized to introduce necessary substituents.

- Coupling Reaction : The key intermediates are coupled using suitable reagents to form the desired compound.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor functions, leading to various biological effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Disruption of Cellular Processes : The compound might interfere with processes such as DNA replication or protein synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of pyridazine compounds can induce apoptosis in cancer cells, leading to tumor growth inhibition .

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Inhibits α-glucosidase | |

| Receptor Modulation | Potential OX2R antagonist |

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Anticancer Efficacy : A study on pyridazine-based compounds demonstrated significant anticancer effects in vitro and in vivo, with mechanisms involving apoptosis induction and modulation of caspase activity .

- Anti-inflammatory Activity : Research has shown that similar compounds can inhibit COX enzymes, suggesting potential anti-inflammatory properties .

- Molecular Docking Studies : Molecular docking simulations have indicated favorable binding affinities for the compound at various biological targets, supporting its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.